molecular formula C15H8F6O2 B6312374 2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene CAS No. 1357624-03-3

2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene

Cat. No.: B6312374
CAS No.: 1357624-03-3
M. Wt: 334.21 g/mol
InChI Key: TZWYTTCTJZFJTR-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene typically involves the reaction of fluorinated phenols with a suitable fluorinated alkene under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure consistent product quality. The use of automated systems and advanced analytical techniques is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding fluorinated ketones or acids.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: Potential use in the development of fluorinated pharmaceuticals or agrochemicals.

    Medicine: Investigation of its properties as a potential drug candidate or diagnostic agent.

    Industry: Use in the production of high-performance materials, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,3,3-Tetrafluoro-1,1-bis(4-fluorophenoxy)-prop-1-ene
  • 2,3,3,3-Tetrafluoro-1,1-bis(2-fluorophenoxy)-prop-1-ene
  • 2,3,3,3-Tetrafluoro-1,1-bis(3-chlorophenoxy)-prop-1-ene

Uniqueness

2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-fluoro-3-[2,3,3,3-tetrafluoro-1-(3-fluorophenoxy)prop-1-enoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O2/c16-9-3-1-5-11(7-9)22-14(13(18)15(19,20)21)23-12-6-2-4-10(17)8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWYTTCTJZFJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC(=C(C(F)(F)F)F)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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